molecular formula C19H23N3O2 B2681771 3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034309-50-5

3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2681771
CAS No.: 2034309-50-5
M. Wt: 325.412
InChI Key: ZUXRUNCZDOHMEV-UHFFFAOYSA-N
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Description

3-(1-(Cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a piperidine ring and a cyclopentanecarbonyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and cyclopentanone under acidic or basic conditions.

    Quinazolinone Core Construction: The quinazolinone core is often constructed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinazolinone core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the quinazolinone, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-(1-(Cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, due to its structural similarity to other bioactive quinazolinones.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one is not fully understood but may involve:

    Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound, which lacks the piperidine and cyclopentanecarbonyl substituents.

    3-(Piperidin-3-yl)quinazolin-4(3H)-one: Similar structure but without the cyclopentanecarbonyl group.

    1-(Cyclopentanecarbonyl)piperidine: Lacks the quinazolinone core.

Uniqueness

3-(1-(Cyclopentanecarbonyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core with the piperidine and cyclopentanecarbonyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[1-(cyclopentanecarbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(14-6-1-2-7-14)21-11-5-8-15(12-21)22-13-20-17-10-4-3-9-16(17)19(22)24/h3-4,9-10,13-15H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXRUNCZDOHMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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